4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide
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Overview
Description
4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is a complex organic compound that features a sulfonyl group, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide typically involves multiple steps. One common method starts with the nitration of 4-methylphenylsulfonyl chloride to introduce the nitro group. This is followed by the reaction with piperazine-1-carboximidamide under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenylsulfonyl chloride
- 4-methyl-3-nitrobenzenesulfonyl chloride
- N’-nitropiperazine-1-carboximidamide
Uniqueness
4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonyl groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6S/c1-9-2-3-10(8-11(9)17(19)20)25(23,24)16-6-4-15(5-7-16)12(13)14-18(21)22/h2-3,8H,4-7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKNWYLXNFQEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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